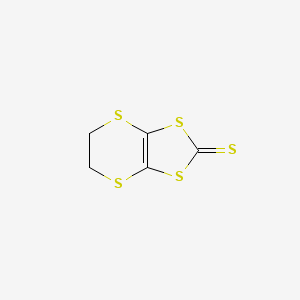

4,5-Ethylenedithio-1,3-dithiole-2-thione

Description

Contextualization of EDT-DTT within Organic Electronic Materials

Organic electronic materials are a class of carbon-based molecules and polymers that possess electronic properties akin to traditional inorganic semiconductors. These materials are foundational to technologies such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Within this context, EDT-DTT serves as a critical molecular building block. chemimpex.com

Significance of EDT-DTT as a Fundamental Precursor for Molecular Conductors and Superconductors

The most significant role of EDT-DTT in materials science is its function as a direct precursor to tetrathiafulvalene (B1198394) (TTF) derivatives, particularly bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). researchgate.netmdpi.com BEDT-TTF is a flagship molecule in the field of molecular conductors and superconductors. mdpi.com The synthesis of BEDT-TTF can be achieved through the phosphite (B83602) coupling of EDT-DTT or its corresponding carbonyl intermediate. researchgate.net

These BEDT-TTF donor molecules are then used to grow single crystals through electrocrystallization with various anions. mdpi.com The resulting charge-transfer salts exhibit a wide range of electronic properties, from metallic conductivity to superconductivity at low temperatures. BEDT-TTF has been instrumental in the creation of a large number of molecular metals and superconductors, including those with critical temperatures (Tc) above 10 K. mdpi.com The ability to derive high-performance molecular conductors from EDT-DTT underscores its fundamental importance in the quest for novel electronic materials. researchgate.net

Interactive Table: Prominent Molecular Conductors Derived from EDT-DTT

| Precursor | Resulting Conductor/Superconductor Family | Significance | Source |

|---|---|---|---|

| EDT-DTT | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) Salts | Forms a large family of organic metals and superconductors when combined with various anions (e.g., PF6-, TaF6-). mdpi.com | researchgate.netmdpi.com |

| EDT-DTT Derivatives | Dimethyl-ethylenedithio-tetrathiafulvalene (DM-EDT-TTF) | Used in chiral conductors where packing and conducting properties can be modulated by the anion size. mdpi.com | mdpi.com |

Overview of Key Research Trajectories and Academic Contributions

Research involving EDT-DTT has followed several key trajectories. A primary focus has been on the optimization of synthesis routes for both EDT-DTT and its crucial derivative, BEDT-TTF. For instance, an improved yield for preparing EDT-DTT's immediate precursor, 2,5,7,9-Tetrathiabicyclo[4.3.0]non-1(6)-en-8-thione, involves isolating the intermediate 4,5-dimercapto-1,3-dithiole-2-thione disodium (B8443419) salt, which then undergoes efficient ring-closure. researchgate.net This subsequently allows for the high-yield synthesis of BEDT-TTF. researchgate.net

Another significant area of academic contribution is the exploration of new molecular conductors and superconductors derived from EDT-DTT. Researchers systematically combine BEDT-TTF with a wide variety of anions to create novel crystalline structures with unique electronic properties. mdpi.com Studies have investigated the effects of anion shape, size, and charge on the crystal packing and the resulting conductivity or superconductivity of the material. mdpi.com This line of research continues to expand the library of known organic conductors and pushes the boundaries of critical temperatures for organic superconductors. Furthermore, the synthesis of asymmetrically substituted derivatives and macrocyclic compounds based on the core dithiole-2-thione-4,5-dithiolate structure is an active field of investigation. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPIFRGVCYRUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326950 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59089-89-3 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Edt Dtt

Established Synthetic Routes for 4,5-Ethylenedithio-1,3-dithiole-2-thione

The synthesis of this compound (EDT-DTT), a crucial precursor for tetrathiafulvalene-based organic conductors, is achieved through well-established chemical pathways. These routes are designed to construct the core 1,3-dithiole-2-thione (B1293655) ring system and subsequently install the ethylenedithio bridge.

Cycloaddition Reactions in EDT-DTT Synthesis

Cycloaddition reactions represent a powerful strategy for the formation of heterocyclic systems. Specifically, the 1,3-dipolar cycloaddition of 1,2-dithiole-3-thiones with alkynes is a known and studied method for constructing the 1,3-dithiole ring. mdpi.comnih.gov In this type of reaction, the 1,2-dithiole-3-thione acts as a 1,3-dipole, reacting with a dienophile (the alkyne) to form the five-membered 1,3-dithiole ring through a [3+2] cycloaddition. mdpi.com

While this method is effective for creating the general 1,3-dithiole framework, it is not the most commonly cited or practical route for the specific synthesis of EDT-DTT. The more established and widely used methodologies for preparing EDT-DTT begin with simpler precursors like carbon disulfide.

Alternative Preparation Methods for EDT-DTT and Related Dithiole-2-thiones

The most prevalent and practical synthesis of EDT-DTT originates from the reduction of carbon disulfide (CS₂). This multi-step approach provides access to the key intermediate, the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion (C₃S₅²⁻), which is then alkylated to form the final product. d-nb.infowikipedia.org

The process typically begins with the chemical reduction of carbon disulfide using an alkali metal, such as sodium, in an aprotic solvent like anhydrous dimethylformamide (DMF). This reaction yields sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) along with sodium trithiocarbonate (B1256668) as a byproduct. wikipedia.org

Due to the relative instability and impurity of the initially formed salt, a purification and stabilization step is often employed. The dmit dianion is a versatile ligand that readily chelates with transition metals. By treating the crude reaction mixture with a zinc salt (e.g., ZnCl₂) in the presence of a quaternary ammonium (B1175870) salt like tetraethylammonium (B1195904) bromide, a stable zincate complex, [N(C₂H₅)₄]₂[Zn(C₃S₅)₂], is precipitated. wikipedia.org This complexation effectively separates the dmit dianion from the trithiocarbonate byproduct.

The purified dmit ligand can be liberated from the zinc complex. A common method involves reacting the complex with an acyl chloride, such as benzoyl chloride, to form the bis(thioester) derivative, 4,5-bis(benzoylthio)-1,3-dithiole-2-thione. Subsequent cleavage of these thioester groups using a base like sodium methoxide (B1231860) regenerates the sodium dithiolate salt (Na₂dmit) in a much purer form. wikipedia.org

The final and defining step in the synthesis of EDT-DTT is the alkylation of the purified dmit dianion with 1,2-dibromoethane (B42909). This reaction proceeds via a double nucleophilic substitution, where the two thiolate groups of the dmit dianion displace the bromide ions, forming the six-membered ethylenedithio ring fused to the dithiole core.

| Step | Reactants | Key Intermediate/Product | General Purpose |

|---|---|---|---|

| 1 | Carbon Disulfide (CS₂), Sodium (Na) | Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | Formation of the core C₃S₅²⁻ dianion. wikipedia.org |

| 2 | Crude Na₂dmit, ZnCl₂, Tetraethylammonium bromide | [N(C₂H₅)₄]₂[Zn(C₃S₅)₂] | Purification and stabilization of the dmit dianion. wikipedia.org |

| 3 | Zincate complex, Benzoyl chloride, then Sodium methoxide | Purified Sodium 1,3-dithiole-2-thione-4,5-dithiolate | Liberation of the pure dithiolate salt. wikipedia.org |

| 4 | Purified Na₂dmit, 1,2-Dibromoethane | This compound (EDT-DTT) | Ring closure to form the final product. |

Mechanistic Insights into EDT-DTT Formation Pathways

The formation of EDT-DTT via the carbon disulfide reduction route involves several distinct mechanistic steps. The initial reaction, the reduction of CS₂ with sodium metal, is a complex process likely involving single-electron transfer steps to form various reactive intermediates that ultimately dimerize and rearrange to form the thermodynamically stable C₃S₅²⁻ dianion. d-nb.info

The final step, the formation of the ethylenedithio ring, follows a more straightforward and well-understood mechanism. The 1,3-dithiole-2-thione-4,5-dithiolate dianion acts as a potent bis-nucleophile. The reaction with 1,2-dibromoethane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

The mechanism proceeds in two sequential Sₙ2 steps:

One of the negatively charged thiolate sulfur atoms attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion as the leaving group and forming a new carbon-sulfur bond.

This is followed by an intramolecular Sₙ2 reaction. The second thiolate sulfur atom attacks the remaining carbon atom bearing a bromine atom, displacing the second bromide ion and closing the six-membered ring. This intramolecular cyclization is generally rapid and efficient.

Derivatization and Functionalization Strategies Utilizing EDT-DTT

EDT-DTT is not typically an end product but rather a valuable synthetic intermediate. Its primary utility lies in its role as a precursor for the synthesis of more complex and functional molecules, most notably tetrathiafulvalene (B1198394) (TTF) derivatives.

Synthesis of Tetrathiafulvalene (TTF) Derivatives via EDT-DTT Precursors

The most significant application of EDT-DTT is in the synthesis of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). BEDT-TTF is a prominent electron donor molecule that has been instrumental in the development of organic conductors and superconductors. The synthesis of BEDT-TTF from EDT-DTT involves the coupling of two EDT-DTT units (or one EDT-DTT and its corresponding oxo-analog, 4,5-ethylenedithio-1,3-dithiol-2-one) to form the central carbon-carbon double bond that defines the TTF core.

A widely employed and effective method for the synthesis of TTF and its analogs from 1,3-dithiole-2-thione precursors is the phosphite-mediated cross-coupling reaction. This reaction utilizes a trivalent phosphorus compound, typically a trialkyl phosphite (B83602) such as triethyl phosphite [P(OEt)₃], to facilitate the dimerization.

In this reaction, the triethyl phosphite acts as a desulfurizing agent. It attacks the exocyclic sulfur atom of the thione group (C=S) on two molecules of EDT-DTT. This process ultimately leads to the formation of a highly reactive carbene or related intermediate, which then dimerizes to form the stable C=C double bond of the BEDT-TTF core. The driving force for the reaction is the formation of the very stable thiophosphate ester byproduct (e.g., (EtO)₃P=S).

The reaction can be performed as a self-coupling of EDT-DTT or as a cross-coupling between EDT-DTT and its corresponding ketone analog (4,5-ethylenedithio-1,3-dithiol-2-one) to yield the desired TTF derivative. These coupling reactions are typically carried out by heating the reactants in an excess of the phosphite reagent, which often serves as both the reactant and the solvent.

| Precursor(s) | Coupling Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound (EDT-DTT) | Triethyl phosphite | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Self-coupling |

| EDT-DTT and 4,5-Ethylenedithio-1,3-dithiol-2-one | Triethyl phosphite | Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) | Cross-coupling |

Design and Synthesis of Unsymmetrical TTF Derivatives Incorporating the EDT Moiety

The synthesis of unsymmetrical tetrathiafulvalene (TTF) derivatives is a significant area of research due to the unique properties these molecules exhibit in the field of organic electronics. The incorporation of the 4,5-ethylenedithio (EDT) moiety is of particular interest. A common and effective method for achieving this is through the phosphite-mediated cross-coupling of two different 1,3-dithiole-2-thiones or a 1,3-dithiole-2-thione with a 1,3-dithiol-2-one.

In a typical procedure, a trialkyl phosphite, such as triethyl phosphite, is used as a coupling reagent that facilitates the reductive dimerization of the thione precursors. The reaction generally proceeds by the formation of a transient phosphonium (B103445) ylide intermediate, which then reacts with another thione molecule to form the central C=C double bond of the TTF core.

For instance, the cross-coupling of EDT-DTT with a different 1,3-dithiole-2-thione, such as one bearing a 1,2,5-thiadiazole (B1195012) fused ring system, can lead to the formation of an unsymmetrical TTF derivative. researchgate.net This approach allows for the fine-tuning of the electronic properties of the resulting TTF derivative by carefully selecting the coupling partner for EDT-DTT. The reaction of P-functionalized 1,3-dithiole-2-thiones with P(OEt)3 can also lead to the formation of tetrakis-phosphanylated tetrathiafulvalene derivatives through a reductive C2,C2 coupling reaction. rsc.org

The general synthetic scheme for the formation of an unsymmetrical TTF from EDT-DTT and another thione is depicted below:

Scheme 1: Synthesis of an Unsymmetrical TTF Derivative

The design of these unsymmetrical TTF derivatives is driven by the desire to create molecules with specific electronic and structural properties for applications in materials science.

Preparation of Selenium and Tellurium Analogues of EDT-DTT Derivatives

The substitution of sulfur with heavier chalcogens like selenium and tellurium in the EDT-DTT framework can significantly alter the electronic properties of the resulting molecules, often leading to enhanced intermolecular interactions and improved conductivity in their charge-transfer salts.

The preparation of selenium analogues of EDT-DTT derivatives typically involves the use of carbon diselenide (CSe2) or related selenium-containing reagents in place of carbon disulfide (CS2) during the synthesis of the 1,3-dithiole-2-selone precursor. One common strategy involves the reaction of a 1,2-dithiolate with a reagent that can deliver the C=Se moiety. While direct selenation of EDT-DTT can be challenging, the synthesis often proceeds through a multi-step sequence starting from precursors that can be converted to the desired selone.

Tellurium analogues are less common due to the instability and reactivity of tellurium-containing reagents. However, synthetic routes to organotellurium compounds have been developed. For instance, the insertion of elemental tellurium into specific organic frameworks can be achieved under certain conditions. researchgate.net The synthesis of tellurium-containing heterocycles can sometimes be accomplished by reacting appropriate precursors with tellurium-based nucleophiles or electrophiles.

A general approach to preparing selenium analogues involves the synthesis of a 1,3-diselenole-2-thione, which can then be used in coupling reactions. mdpi.com The synthesis of a tellurium analogue would likely follow a similar strategy, although the specific reagents and conditions would need to be adapted for the higher reactivity of organotellurium intermediates.

Formation of Other Sulfur-Rich Heterocyclic Compounds from EDT-DTT

The reactive dithiole-2-thione moiety of EDT-DTT serves as a versatile starting point for the synthesis of other sulfur-rich heterocyclic compounds. These transformations often involve reactions with sulfur-transfer reagents or cycloaddition reactions.

One approach involves the reaction of EDT-DTT with disulfur (B1233692) dichloride (S2Cl2), a reagent known to facilitate the formation of various sulfur-containing heterocycles. researchgate.net Depending on the reaction conditions, this could potentially lead to the formation of fused ring systems containing additional sulfur atoms.

Another strategy is the reaction of EDT-DTT with elemental sulfur in the presence of a catalyst. mdpi.com This can lead to the formation of compounds with exocyclic sulfur-sulfur bonds or expanded ring systems. For example, the reaction of thioketones with elemental sulfur, catalyzed by fluoride (B91410) anions, has been shown to produce sulfur-rich heterocycles. mdpi.com While not specifically demonstrated for EDT-DTT, this methodology suggests a potential pathway for its conversion into other sulfur-rich structures.

Furthermore, the thione group in EDT-DTT can participate in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the formation of spiro or fused heterocyclic systems. These reactions provide a powerful tool for expanding the structural diversity of compounds derived from EDT-DTT.

Electronic Structure and Charge Transfer Phenomena in Edt Dtt Systems

Theoretical Investigations of Electronic Properties of EDT-DTT

Theoretical studies provide fundamental insights into the intrinsic electronic characteristics of EDT-DTT, explaining its behavior as a potent electron donor and its ability to form conductive materials. While detailed computational studies specifically targeting the isolated EDT-DTT molecule are not extensively documented in publicly accessible literature, its properties can be inferred from the well-studied derivatives it helps to create, such as Bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF).

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an electron-donor molecule like EDT-DTT, the character and energy of the HOMO are of primary importance.

The HOMO of EDT-DTT and related dithiole-2-thione structures is a π-type orbital with significant electron density distributed across the sulfur atoms of the dithiole ring system. This delocalized, high-energy HOMO is what allows the molecule to readily donate an electron, a fundamental property for the formation of charge-transfer salts. The LUMO, conversely, is a π*-antibonding orbital and is the initial acceptor of an electron during reduction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the electronic absorption properties and the electrochemical stability of the molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity and longer wavelength absorption maxima. In the design of organic electronic materials, tuning this gap is a primary goal. For instance, in related but more complex dithienothiophene (DTT) derivatives, the HOMO energy levels have been measured by photoelectron spectroscopy to be in the range of -5.29 eV to -5.69 eV, illustrating the strong electron-donating nature of these sulfur-rich systems. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Related Fused-Thiophene Systems

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Method |

|---|---|---|---|

| Dithienothiophenes (DTTs) | -5.29 to -5.69 | Varies | Photoelectron Spectroscopy & UV-Vis |

Note: Data is for complex derivative systems and serves to illustrate the typical energy ranges for these types of molecules. researchgate.net

Ionization potential (IP) and electron affinity (EA) are fundamental molecular properties directly related to the energies of the frontier orbitals.

Ionization Potential is the minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, the IP can be approximated by the negative of the HOMO energy (-EHOMO). A low ionization potential is characteristic of a good electron donor. EDT-DTT, as a precursor to excellent donor molecules like BEDT-TTF, is expected to have a relatively low IP.

Electron Affinity is the energy released when an electron is added to a neutral molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (-ELUMO).

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. For example, studies on various organic molecules show that DFT methods like B3LYP can provide reliable predictions of IP and EA, which are crucial for assessing the suitability of these molecules in electronic devices. The accuracy of these predictions is essential for understanding charge injection and transport in organic semiconductors.

Electron-molecular vibration (EMV) or vibronic coupling refers to the interaction between the electronic states of a molecule and its vibrational modes. In the context of molecular conductors derived from EDT-DTT, these couplings are of paramount importance as they can dictate the charge transport properties of the material.

When an electron is added to or removed from a molecule (i.e., forming a radical ion), the molecular geometry relaxes to a new equilibrium. The energy associated with this relaxation is called the reorganization energy. A low reorganization energy is desirable for efficient charge transport, as it represents a smaller barrier for an electron to hop from one molecule to the next.

EMV couplings are particularly strong for specific vibrational modes that involve the motion of atoms over which the frontier orbitals have significant density. In BEDT-TTF, for example, certain totally symmetric (ag) stretching modes of the central C=C and C-S bonds are strongly coupled to the electronic charge on the molecule. This coupling means that the vibrational frequencies of these modes are sensitive to the oxidation state of the molecule, a phenomenon that can be observed using infrared and Raman spectroscopy. This spectroscopic sensitivity provides a powerful tool to probe the charge distribution and charge ordering phenomena in conductive salts.

Redox Chemistry and Oxidation States of EDT-DTT and its Derivatives

The ability of EDT-DTT and its derivatives to exist in multiple stable oxidation states is the cornerstone of their utility in materials science. This redox activity is typically investigated using electrochemical techniques.

Cyclic voltammetry (CV) is the most common technique used to characterize the redox behavior of molecules like EDT-DTT. In a CV experiment, the potential applied to a solution of the molecule is swept, and the resulting current is measured. The resulting plot, a voltammogram, reveals the potentials at which the molecule is oxidized or reduced.

For an electron donor, the oxidation waves are of primary interest. Dithiole-2-thiones and their tetrathiafulvalene (B1198394) derivatives typically show two reversible or quasi-reversible one-electron oxidation steps, corresponding to the formation of a stable radical cation (D•+) and a dication (D2+).

Eox1: D ⇌ D•+ + e- Eox2: D•+ ⇌ D2+ + e-

While specific CV data for EDT-DTT is not readily found in the literature, data for its derivatives are available and illustrative. For instance, selenium-containing analogs synthesized from a closely related precursor show two distinct oxidation potentials.

Table 2: Redox Potentials of Representative TTF Derivatives

| Compound | Eox1 (V vs. Ag/Ag+) | Eox2 (V vs. Ag/Ag+) | Solvent/Electrolyte |

|---|---|---|---|

| MeDTES | +0.66 | +0.96 | Benzonitrile / nBu4NPF6 |

| EtDTES | +0.65 | +0.97 | Benzonitrile / nBu4NPF6 |

Data for MeDTES, EtDTES, and CPDTES, which are tetrathiafulvalene derivatives synthesized from an EDT-DTT analog.

The potential difference between the first and second oxidation waves (ΔE = Eox2 - Eox1) provides an estimate of the on-site Coulombic repulsion energy (U), which is the energy cost of putting a second charge onto the same molecule. This value is critical in determining whether a material will be a metal or a Mott insulator.

The formation of stable radical cations is the essential first step in creating conductive charge-transfer salts. The oxidation of EDT-DTT derivatives, such as in the synthesis of BEDT-TTF salts, is typically achieved through electrochemical methods or with chemical oxidizing agents. The resulting radical cations can then crystallize with a counter-anion to form highly ordered solid-state structures.

The stability of these radical ions is a key feature of this class of compounds. The high degree of sulfur atom participation in the HOMO allows the positive charge in the radical cation to be extensively delocalized across the molecular framework. This delocalization minimizes charge density at any single atom and significantly stabilizes the radical species, allowing for its isolation in crystalline salts.

While radical cations are the most studied species due to their role in conductive materials, radical anions can also be formed through electrochemical reduction. The stability of these anions is generally lower than that of the cations for these electron-rich molecules. The study of both radical species provides a complete picture of the molecule's redox landscape and its potential for application in both p-type (hole-transporting) and n-type (electron-transporting) materials.

Analysis of Non-Integer Oxidation States in Conductive Compounds Derived from EDT-DTT

In the realm of conductive organic materials, the concept of non-integer or fractional oxidation states is pivotal to understanding their electronic properties. This phenomenon is particularly prevalent in charge-transfer salts, where an electron donor molecule, such as a derivative of 4,5-Ethylenedithio-1,3-dithiole-2-thione (EDT-DTT), transfers a fraction of an electron to an acceptor molecule. This incomplete charge transfer results in a mixed-valence state, where the donor molecules within the crystal lattice share the positive charge, leading to an average oxidation state that is not a whole number.

A key example can be found in conductors based on the closely related unsymmetrical π-donor molecule, ethylenedithiotetrathiafulvalene (EDT-TTF), an analogue of EDT-DTT. In the compound (EDT-TTF)₂GaCl₄, the stoichiometry of two donor molecules to one acceptor anion (GaCl₄⁻) dictates that the single negative charge from the anion is distributed over the two EDT-TTF molecules. rsc.org Consequently, each EDT-TTF molecule possesses a formal oxidation state of +0.5. This fractional oxidation state is crucial for electrical conductivity, as it allows for the facile movement of charge carriers (holes) through the stacks of donor molecules in the crystalline solid. The overlapping π-orbitals of the stacked, partially oxidized donor molecules form continuous electronic bands, enabling charge delocalization and macroscopic conductivity.

The existence of these mixed-valence states is a hallmark of many organic conductors and superconductors. rsc.org The degree of charge transfer, and thus the specific non-integer oxidation state, is a delicate balance of the ionization potential of the donor, the electron affinity of the acceptor, and the crystal packing energy. This balance determines the electronic band structure and, ultimately, the material's conductive, semiconductive, or insulating nature. The study of these systems provides fundamental insights into the structure-property relationships that govern charge transport in organic solids.

Relaxation Energy Requirements for Charge Carrier Formation

The formation and transport of charge carriers in organic electronic materials are intrinsically linked to the concept of reorganization energy (λ). Reorganization energy is a critical parameter that quantifies the energy required for the geometric and electronic relaxation of a molecule and its surrounding environment when it undergoes a change in charge state (i.e., from neutral to ionized or vice versa). It is composed of two main components: the inner-sphere reorganization energy (λᵢ) and the outer-sphere reorganization energy (λₒ).

Inner-sphere reorganization energy (λᵢ): This component corresponds to the energy associated with the changes in bond lengths and angles within the molecule itself as it accommodates the addition or removal of an electron. A molecule with a rigid structure that requires minimal geometric change upon ionization will have a low inner-sphere reorganization energy.

Outer-sphere reorganization energy (λₒ): This component relates to the energy required to reorganize the surrounding solvent or solid-state matrix to stabilize the new charge state.

According to Marcus theory, the rate of charge transfer between molecules is inversely related to the reorganization energy. A lower reorganization energy facilitates faster charge hopping, leading to higher charge carrier mobility. Therefore, designing molecules with low reorganization energies is a key strategy for developing high-performance organic semiconductors.

Electron Donor Capabilities and their Role in Organic Electronic Systems

The molecular structure of this compound (EDT-DTT), rich in sulfur heteroatoms, endows it with strong electron-donating properties. The lone pairs of electrons on the sulfur atoms contribute to an extended π-electron system, resulting in a relatively low ionization potential. This characteristic makes EDT-DTT and its derivatives excellent electron donors (p-type materials) for use in various organic electronic systems, most notably in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In the context of Organic Photovoltaics , EDT-DTT derivatives often serve as the donor component in a bulk heterojunction (BHJ) active layer, typically blended with an electron acceptor material like a fullerene derivative (e.g., PC₇₁BM). researchgate.netucla.eduresearchgate.netnih.govnih.gov When the active layer absorbs light, excitons (bound electron-hole pairs) are generated in the donor material. The energy level alignment between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor provides the driving force for exciton (B1674681) dissociation at the donor-acceptor interface. The donor material is responsible for transporting the resulting holes to the anode, while the acceptor transports electrons to the cathode, thereby generating a photocurrent. The efficiency of this process is highly dependent on the donor's ability to absorb light, its energy levels, and its charge transport characteristics.

In Organic Field-Effect Transistors , materials derived from EDT-DTT can function as the active semiconductor layer. In a p-type OFET, a negative gate voltage is applied, which induces the accumulation of positive charge carriers (holes) at the interface between the semiconductor and the dielectric layer. These holes are then transported through the EDT-DTT-based material from the source to the drain electrode when a voltage is applied between them. The performance of an OFET is largely characterized by its charge carrier mobility (µ), which is a measure of how quickly charges can move through the material. The strong intermolecular interactions facilitated by the sulfur atoms in EDT-DTT derivatives can promote ordered molecular packing in thin films, which is crucial for achieving high charge carrier mobility.

The performance of donor materials in organic electronic devices can be quantified by several key metrics. The following table presents typical performance parameters for various donor materials in OPV and OFET applications to provide context for the capabilities of this class of compounds.

Performance Metrics of Selected Organic Donor Materials

| Device Type | Donor Material Class | Key Performance Metric | Reported Value |

|---|---|---|---|

| OPV | Porphyrin-based Small Molecule | Power Conversion Efficiency (PCE) | Up to 7.1% |

| OPV | Diketopyrrolopyrrole (DPP)-based Small Molecule | Power Conversion Efficiency (PCE) | Up to 5.5% nih.gov |

| OPV | Polymer (PBDTTT-C) | Power Conversion Efficiency (PCE) | 6.58% ucla.edu |

| OFET | Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivative | Hole Mobility (µ) | 0.15 cm²/Vs |

| OFET | Bis(1,2,5-thiadiazolo)-p-quinobis(1,3-dithiole) (BTQBT) | Hole Mobility (µ) | 0.044 cm²/Vs researchgate.net |

Computational Chemistry and Advanced Spectroscopic Characterization of Edt Dtt

Quantum Chemical Calculations for Structural and Vibrational Elucidation

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the molecular structure and vibrational characteristics of EDT-DTT.

Ab initio and DFT calculations have been employed to determine the optimized molecular geometry of EDT-DTT. These theoretical models predict a largely planar structure for the core 1,3-dithiole-2-thione (B1293655) ring, with the ethylenedithio bridge adopting a half-chair conformation. The planarity of the central ring system is a key factor in facilitating π-orbital overlap, which is essential for the material's conductive properties.

DFT studies, often utilizing functionals like B3LYP, provide detailed information on bond lengths and angles. For instance, calculations reveal that the C=S double bond in the thione group is a prominent feature, and the C-S bond lengths within the dithiole ring are shorter than typical single bonds, indicating a degree of π-conjugation. These computational findings are generally in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Calculated Bond Lengths in EDT-DTT

| Bond | Calculated Bond Length (Å) |

|---|---|

| C=S (thione) | 1.65 - 1.70 |

| C-S (dithiole ring) | 1.72 - 1.78 |

| C=C (dithiole ring) | 1.35 - 1.40 |

| C-S (ethylenedithio bridge) | 1.80 - 1.85 |

| C-C (ethylenedithio bridge) | 1.50 - 1.55 |

Note: The range of values reflects the use of different basis sets and computational methods in various studies.

Theoretical simulations of Infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of EDT-DTT. nih.govarxiv.org DFT calculations can predict the frequencies and intensities of vibrational transitions, which can then be compared with experimental spectra to make detailed assignments of the observed bands. nih.govcardiff.ac.uk

The simulated spectra typically show a number of characteristic peaks. For instance, the stretching vibration of the C=S thione group is a strong feature in both the IR and Raman spectra, usually appearing in the region of 1050-1100 cm⁻¹. The C=C stretching vibration of the central dithiole ring is another prominent band, typically observed around 1500-1550 cm⁻¹. The vibrations associated with the ethylenedithio bridge, such as C-S and C-C stretching and various bending modes, appear at lower frequencies. The agreement between theoretical and experimental spectra is generally very good, allowing for a comprehensive assignment of the molecule's vibrational modes. nih.govmdpi.com

Table 2: Assignment of Key Vibrational Modes of EDT-DTT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=S Stretch | 1050 - 1100 | ~1060 |

| C=C Stretch | 1500 - 1550 | ~1520 |

| C-S Stretch (ring) | 800 - 900 | ~850 |

Advanced Spectroscopic Probes for Electronic and Structural Phenomena

Advanced spectroscopic techniques provide experimental verification of the theoretical predictions and offer deeper insights into the electronic and structural dynamics of EDT-DTT.

Resonance Raman spectroscopy is a powerful technique for probing the electronic transitions and excited-state dynamics of molecules. researchgate.netrsc.orgnih.gov By tuning the excitation wavelength to match an electronic absorption band, the intensities of certain vibrational modes can be selectively enhanced. This enhancement provides information about the changes in molecular geometry that occur upon electronic excitation.

For EDT-DTT, resonance Raman studies have been used to investigate the nature of its low-lying electronic excited states. researchgate.net By observing which vibrational modes are enhanced at different excitation wavelengths, researchers can map out the initial structural dynamics that follow photoexcitation. These studies are critical for understanding the photochemical pathways that can be relevant in applications such as organic photovoltaics.

The formation of the EDT-DTT radical cation leads to significant changes in its spectroscopic signatures. nih.gov In the infrared spectrum, the intensities of certain vibrational modes can be dramatically altered. This phenomenon, known as infrared-activated vibrations (IRAVs), is a hallmark of charged species in conjugated systems. The changes in IR intensity are due to the coupling of the vibrational modes with the charge-induced electronic oscillations.

Similarly, the Raman spectrum is also sensitive to radicalization. The frequencies of some vibrational modes may shift, and the relative intensities of the Raman bands can change. These changes reflect the altered bond strengths and electronic structure of the molecule in its radical form. For example, the C=C stretching mode often shifts to a lower frequency upon oxidation, indicating a weakening of this bond due to the removal of a bonding electron. DFT calculations on the radical cation have been successful in predicting and explaining these observed spectroscopic changes. nih.gov

Table 3: Spectroscopic Changes upon Radicalization of EDT-DTT

| Spectroscopic Parameter | Neutral Molecule | Radical Cation |

|---|---|---|

| IR Spectrum | ||

| C=S Stretch Intensity | Moderate | Enhanced |

| C=C Stretch Intensity | Weak | Enhanced (IRAV) |

| Raman Spectrum | ||

| C=C Stretch Frequency | ~1520 cm⁻¹ | Lower frequency shift |

Determination of Mode-Specific Nuclear Displacements and Vibrational Reorganizational Energies

The photochemical dynamics of EDT-DTT have been elucidated through the analysis of resonance Raman spectra (RRs). nih.gov By employing excitation wavelengths of 397.9 and 416 nm, researchers have been able to probe the Franck-Condon region photodynamics. nih.gov These investigations reveal a multidimensional character of the photodynamics, with nuclear motion occurring predominantly along the C(4)=C(5) stretch and the C(4)=C(5) twist out-of-plane. nih.gov

A time-dependent wave packet formalism applied to the resonance Raman excitation profiles and the absorption spectrum allows for the calculation of mode-specific nuclear displacement and vibrational reorganizational energies. nih.gov These values provide a quantitative measure of the geometric changes the molecule undergoes upon electronic excitation.

A comparative analysis with dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (DDTD) highlights the influence of the additional six-membered heterocycle in EDT-DTT. nih.gov This structural modification is found to strongly affect the reorganizational energy and the participation of different vibrational modes in the electronic transition. nih.gov

Table 1: Vibrational Mode Analysis of EDT-DTT

| Vibrational Mode | Description | Significance in Photodynamics |

|---|---|---|

| C(4)=C(5) stretch | Stretching of the central carbon-carbon double bond | Predominant nuclear motion |

Application of UV-Visible Spectroscopy in Electronic Transition Studies

UV-Visible spectroscopy is a important tool for characterizing the electronic transitions in molecules like EDT-DTT. The absorption spectrum of EDT-DTT, particularly the A-band, has been a key focus of such studies. nih.gov Resonance Raman cross-sections of this A-band absorption have been obtained for the vibrational modes of EDT-DTT with excitation frequencies spanning 408 nm in a chloroform (B151607) solvent. nih.gov

Density functional theory (DFT) calculations have been performed to further elucidate the electronic transitions observed in the UV-Visible spectrum. nih.gov These computational methods, in conjunction with experimental data, provide a detailed understanding of the nature of the excited electronic states and the transitions between them. The analysis of the spectra takes into account molecular symmetry and electron density to explain the observed differences and similarities when compared to related molecules. nih.gov

Table 2: Spectroscopic and Computational Parameters for EDT-DTT Analysis

| Parameter | Value/Method | Application |

|---|---|---|

| Excitation Wavelengths | 397.9 nm, 416 nm | Resonance Raman Spectroscopy |

| Solvent | Chloroform | Spectroscopic Measurements |

| Spectroscopic Technique | UV-Visible Spectroscopy | Study of Electronic Transitions |

Crystallographic Analysis and Solid State Architecture of Edt Dtt Derivatives

Structural Characterization of Charge-Transfer Salts Derived from EDT-DTT

Influence of Counter Cations on Crystal Structure and Electronic Band Parameters

The choice of counter cation (or more commonly, an anion for the radical cation salts of EDT-DTT) exerts a profound influence on the crystal packing and, consequently, the electronic band structure of the resulting conductive salts. The size, shape, and charge of the counterion can dictate the stoichiometry of the salt, the arrangement of the EDT-DTT molecules, and the intermolecular interactions that govern charge transport.

While specific crystallographic data for a wide range of EDT-DTT radical cation salts remains dispersed throughout the literature, studies on analogous organic donor molecules provide a framework for understanding these effects. For instance, in the broader family of tetrathiafulvalene (B1198394) (TTF) derivatives, of which EDT-DTT is a part, the counteranion is known to control the formation of either segregated stacks of donor molecules, which are essential for high conductivity, or mixed stacks that often lead to insulating behavior.

The nature of the counterion also directly impacts the unit cell parameters and the symmetry of the crystal lattice. For example, linear anions such as I₃⁻, IBr₂⁻, and Au(CN)₂⁻ often promote the formation of one-dimensional stacks of the donor molecules. In contrast, more symmetrical, bulky anions like PF₆⁻ or ClO₄⁻ can lead to two-dimensional layered structures. These structural variations, driven by the counterion, are directly reflected in the electronic band parameters. The degree of overlap between the molecular orbitals of adjacent EDT-DTT molecules, which is a function of their relative arrangement in the crystal, determines the bandwidth and the dimensionality of the electronic system. A quasi-one-dimensional electronic structure is often observed in salts with linear anions, where the strongest molecular interactions occur along the stacking direction.

The table below illustrates the conceptual influence of different counteranion geometries on the resulting crystal structure of radical cation salts, a principle that applies to EDT-DTT derivatives.

| Counteranion Geometry | Typical Crystal Packing Motif | Resulting Electronic Dimensionality |

| Linear (e.g., I₃⁻, IBr₂⁻) | Segregated 1D stacks of donor molecules | Quasi-one-dimensional |

| Tetrahedral (e.g., ClO₄⁻, ReO₄⁻) | Layered 2D sheets of donor molecules | Quasi-two-dimensional |

| Octahedral (e.g., PF₆⁻, AsF₆⁻) | Can lead to various packing arrangements, often 2D | Variable, often quasi-two-dimensional |

Electrocrystallization Techniques for Single Crystal Growth of Conductive Salts

The synthesis of high-quality single crystals of conductive EDT-DTT salts is crucial for the accurate determination of their intrinsic physical properties. Electrocrystallization has emerged as the premier technique for growing these materials. This method involves the slow electrochemical oxidation of the neutral EDT-DTT molecule in the presence of a supporting electrolyte that provides the counterion. The gradual formation of the radical cation and its subsequent precipitation with the counterion under controlled conditions allows for the growth of well-ordered single crystals.

Two primary electrocrystallization techniques are employed: galvanostatic and potentiostatic methods.

Galvanostatic Electrocrystallization: In this method, a constant current is applied to the electrochemical cell. This ensures a constant rate of oxidation of the EDT-DTT molecules. The potential of the working electrode is allowed to vary as the reaction proceeds. This technique is often favored for its simplicity and its ability to produce large, high-quality crystals over a period of several days to weeks. The slow and steady growth rate under galvanostatic conditions can be particularly effective for achieving a high degree of crystalline perfection.

Potentiostatic Electrocrystallization: In contrast, the potentiostatic method maintains a constant potential on the working electrode. The current, which is proportional to the rate of the electrochemical reaction, is allowed to change over time. This technique offers more precise control over the driving force for the crystallization process. By setting the potential just above the oxidation potential of the EDT-DTT molecule, a very slow and controlled growth can be initiated. This can be advantageous for crystallizing salts that are difficult to obtain in a single-crystalline form.

The choice between galvanostatic and potentiostatic methods, as well as the specific parameters such as current density, potential, solvent, temperature, and the concentration of the donor and electrolyte, are all critical variables that must be optimized for each specific EDT-DTT salt. The table below summarizes typical conditions used in the electrocrystallization of organic conductors, which are applicable to the growth of EDT-DTT salts.

| Parameter | Galvanostatic Method | Potentiostatic Method |

| Controlled Variable | Current | Potential |

| Typical Current Density | 0.1 - 2.0 µA/cm² | N/A |

| Typical Potential | N/A | Slightly above the first oxidation potential of the donor |

| Solvent | Dichloromethane, 1,1,2-Trichloroethane, Tetrahydrofuran | Dichloromethane, 1,1,2-Trichloroethane, Tetrahydrofuran |

| Supporting Electrolyte | Tetrabutylammonium or Tetraethylammonium (B1195904) salt of the desired anion | Tetrabutylammonium or Tetraethylammonium salt of the desired anion |

| Growth Time | Days to weeks | Days to weeks |

| Advantages | Simple setup, can produce large crystals | Precise control over the growth process |

The careful selection of the counterion and the meticulous control of the electrocrystallization conditions are indispensable for the successful synthesis and subsequent investigation of the fascinating solid-state properties of 4,5-Ethylenedithio-1,3-dithiole-2-thione and its derivatives.

Materials Science Applications and Advanced Functionalities of Edt Dtt

Advanced Material Design Principles Incorporating EDT-DTT Motifs

The compound 4,5-Ethylenedithio-1,3-dithiole-2-thione, often abbreviated as EDT-DTT, serves as a foundational building block in the design of advanced functional materials, particularly in the realm of organic electronics and superconductors. Its unique molecular structure, characterized by a sulfur-rich dithiole-2-thione core fused with an ethylenedithio group, imparts critical electronic and structural properties to the larger molecules derived from it. chemimpex.com The primary design principle leveraging the EDT-DTT motif is its exceptional capacity as an electron donor, which is fundamental to creating materials with high charge-transport capabilities. chemimpex.com

A key strategy in advanced material design involves the chemical modification of the EDT-DTT core to synthesize more complex π-electron systems. These modifications are aimed at tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as controlling the solid-state packing of the molecules. The sulfur atoms in the EDT-DTT structure play a crucial role in facilitating intermolecular interactions (S---S contacts), which are vital for establishing efficient charge-transport pathways in the solid state.

One of the most successful applications of EDT-DTT as a design motif is in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives. The celebrated organic superconductor BEDT-TTF (bis(ethylenedithio)tetrathiafulvalene) is synthesized from EDT-DTT precursors. In these materials, the planar, sulfur-rich structure of the EDT-DTT units allows for close intermolecular packing, leading to significant electronic overlap between adjacent molecules. youtube.com This molecular arrangement is a prerequisite for the formation of a conductive state and, under specific conditions of pressure and low temperature, superconductivity. youtube.com

Advanced design principles also involve creating unsymmetrical donor molecules through cross-coupling reactions. This method allows for the precise combination of different molecular fragments to achieve desired properties. For instance, EDT-DTT can be coupled with other dithiole-2-one or -2-thione derivatives to produce novel donor molecules with tailored electronic and structural characteristics. mdpi.com This synthetic versatility enables the development of materials for a wide range of applications, from organic field-effect transistors (OFETs) to organic photovoltaics. chemimpex.com

The table below details specific research findings on the synthesis of advanced materials derived from EDT-DTT, illustrating the practical application of these design principles.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield | Application Focus |

| 4,5-ethylenedithio-1,3-diselenole-2-one | 4,5-ethylenedithio-1,3-dithiol-2-thione | Triethylphosphite, 110–120 °C, 30 min | bis(ethylenedithio)diselenadithiafulvalene (BEDT-STF) | 46% | Organic Conductors mdpi.com |

| Compound 77 (a tetrahydrothiophen-2-one derivative) | 4,5-ethylenedithio-1,3-dithiol-2-thione | Cross-coupling reaction | Selenium-containing π-extended donor (76a) | Not specified | π-extended Donor Synthesis mdpi.com |

These synthetic approaches highlight a core principle in modern materials science: the rational design of molecules to achieve specific bulk properties. The EDT-DTT motif is a powerful tool in this regard, providing a robust and versatile platform for creating a new generation of organic electronic materials. The insights gained from studying materials like BEDT-TTF continue to inform the design of even more complex systems where precise control over electron interactions can lead to novel electronic states, such as quantum spin liquids and Bose-Einstein condensate-like superconductivity. youtube.com

Future Research Directions and Unexplored Avenues for Edt Dtt

Novel Derivatization and Structural Modification Strategies for Tailored Properties

A significant frontier in EDT-DTT research lies in the strategic chemical modification of its core structure to fine-tune its electronic and physical properties. While EDT-DTT itself is a powerful building block, derivatization offers a pathway to create materials with properties tailored for specific applications, from organic superconductors to components in molecular electronics.

Future work will likely focus on several key strategies:

Introduction of Functional Groups: Attaching various functional groups to the ethylenedithio bridge or the dithiole ring can systematically alter the molecule's steric and electronic characteristics. For instance, alkyl or alkoxy chains could be introduced to improve solubility and processability, facilitating the fabrication of thin-film devices. The introduction of chiral substituents could lead to materials with unique chiroptical properties, relevant for spintronics and nonlinear optics.

Asymmetric Derivatives: The synthesis of asymmetrically substituted EDT-DTT analogues is a promising route to control molecular packing in the solid state. researchgate.net In charge-transfer salts, the arrangement of donor molecules is critical to achieving high conductivity. Asymmetric design can disrupt simple stacking patterns, potentially leading to more complex and electronically favorable two-dimensional arrangements.

Expansion of the π-System: Extending the conjugated π-system of the EDT-DTT core by fusing aromatic or heteroaromatic rings is another avenue for exploration. This approach, analogous to the development of tetrathiapentalene-based donors, can lower the oxidation potential and enhance intermolecular π-π interactions, which are crucial for efficient charge transport. nih.gov

These derivatization strategies will allow for precise control over the highest occupied molecular orbital (HOMO) energy levels, intermolecular interactions, and solid-state packing, which are the fundamental determinants of the material's electronic behavior.

| Modification Strategy | Potential Functional Groups/Modifications | Targeted Property Enhancement | Potential Application |

|---|---|---|---|

| Functionalization of Ethylenedithio Bridge | Alkyl chains, Hydroxymethyl groups, Chiral moieties | Improved solubility, controlled self-assembly, chiroptical properties | Printable electronics, spintronic devices |

| Asymmetric Substitution | Introduction of different substituents on either side of the core | Control over crystal packing, promotion of 2D electronic networks | Anisotropic conductors, organic metals |

| π-System Extension | Fusion of benzene, thiophene, or pyrazine (B50134) rings | Reduced oxidation potential, enhanced intermolecular overlap | High-mobility transistors, low bandgap materials |

Exploration of New Anion/Cation Combinations for Advanced Charge-Transfer Salts

The properties of EDT-DTT based materials are not solely dependent on the donor molecule itself but are critically influenced by the counter-ions (anions or cations) with which they form charge-transfer salts. The exploration of new and unconventional counter-ions is a fertile ground for discovering materials with novel electronic and magnetic properties.

Future research directions in this area include:

Complex Inorganic Anions: Moving beyond simple spherical or linear anions, researchers are exploring the use of complex, structured inorganic anions like polyoxometalates (POMs) or metal-oxalate complexes. surrey.ac.uknih.gov These larger anions can act as templates, influencing the packing of the EDT-DTT radical cations in the crystal lattice. The inherent magnetic or catalytic properties of these anions could also be combined with the conductivity of the EDT-DTT network to create multifunctional materials. For example, the family of β′′-(BEDT-TTF)4[(A)M(C2O4)3]·guest salts has demonstrated a wide range of properties including superconductivity and paramagnetism, providing a blueprint for similar systems with EDT-DTT. nih.gov

Cationic EDT-DTT Salts: While research has predominantly focused on radical cation salts (where EDT-DTT is oxidized), the exploration of radical anion salts (where EDT-DTT is reduced) is an underexplored area. Combining EDT-DTT radical anions with novel, large cations could lead to new classes of n-type organic conductors, which are less common but essential for the development of complementary circuits in organic electronics.

| Counter-Ion Class | Specific Examples | Anticipated Outcome | Potential Functionality |

|---|---|---|---|

| Complex Metal Anions | [Fe(C2O4)3]3-, Polyoxometalates (e.g., [PMo12O40]3-) | Templated donor packing, combination of conductivity and magnetism | Magnetic conductors, catalysts |

| Functional Organic Anions | Sulfonates with photochromic groups, Chiral camphor-sulfonate | Switchable conductivity, chiroptical electronic properties | Optical sensors, spintronics |

| Large Organic Cations | Tetra-alkylammonium, Phosphonium (B103445) salts | Stabilization of EDT-DTT radical anions | n-type organic semiconductors |

Advanced Theoretical Modeling for Predictive Materials Design and Discovery

As the complexity of EDT-DTT derivatives and their charge-transfer salts grows, trial-and-error synthesis becomes increasingly inefficient. Advanced theoretical and computational modeling is set to become an indispensable tool for the predictive design of new materials with targeted properties.

Future research will heavily rely on:

Density Functional Theory (DFT) Calculations: DFT has already been used to study the optimized molecular geometries, vibrational characteristics, and electronic properties of EDT-DTT and its radical ions. researchgate.net Future studies will employ more advanced DFT methods to accurately predict HOMO/LUMO energy levels, ionization potentials, and electron affinities of novel derivatives before they are synthesized. scirp.org This allows for the pre-screening of candidate molecules for their potential as electron donors or acceptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide crucial insights into the dynamic processes of molecular self-assembly and crystal packing. By simulating the interactions between hundreds or thousands of EDT-DTT derivatives and counter-ions, researchers can predict the most likely crystal structures. This is vital, as the solid-state packing determines the electronic band structure and, consequently, the material's conductivity.

Quantum Transport Calculations: To predict the actual electronic performance of a material, it is necessary to go beyond the properties of a single molecule. Quantum transport calculations, based on the predicted crystal structures, can compute key parameters like charge carrier mobility and conductivity. These calculations can help identify the most promising candidates for high-performance electronic devices, guiding synthetic efforts towards the most viable targets.

The synergy between computational prediction and experimental synthesis will accelerate the discovery of new EDT-DTT-based materials, creating a more efficient and targeted approach to materials design. scirp.org

Integration of EDT-DTT into Hybrid Organic-Inorganic Systems for Novel Functionalities

A particularly exciting and relatively unexplored future direction is the integration of EDT-DTT and its derivatives into hybrid organic-inorganic materials. This approach seeks to combine the desirable properties of organic molecules (e.g., processability, tunable electronics) with the robust structural and functional diversity of inorganic frameworks.

Promising areas for investigation include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. youtube.com Incorporating EDT-DTT derivatives as the organic linkers could lead to the creation of MOFs with built-in electronic conductivity. researchgate.net The porous nature of these materials would allow for the infiltration of guest molecules, which could modulate the electronic properties of the framework, leading to applications in chemical sensing and catalysis. youtube.com

Organic-Inorganic Perovskites: Layered organic-inorganic perovskites are a class of materials that have shown remarkable success in photovoltaics. nih.gov These structures consist of inorganic sheets (e.g., lead halide) separated by layers of organic cations. Designing and synthesizing EDT-DTT derivatives that can be incorporated as the organic cation layer is a novel research avenue. nih.gov This could lead to perovskite-type materials with enhanced charge transport properties or novel optoelectronic functionalities, potentially combining the light-harvesting capabilities of the inorganic layers with the charge-conducting properties of the organic EDT-DTT network.

Functionalized Nanoparticles and Surfaces: Covalently attaching EDT-DTT derivatives to the surface of inorganic nanoparticles (e.g., gold, titanium dioxide) or semiconductor surfaces is another strategy to create functional hybrid systems. These hybrid materials could find applications in dye-sensitized solar cells, where the EDT-DTT moiety acts as a molecular wire to facilitate charge transfer, or in the development of new catalysts and electronic sensors.

The integration of EDT-DTT into these hybrid architectures represents a paradigm shift from purely molecular crystals to complex, multifunctional material systems, opening up a vast design space for materials with unprecedented properties.

Q & A

Basic: What are the established synthetic routes for 4,5-ethylenedithio-1,3-dithiole-2-thione, and how do their efficiencies compare?

Methodological Answer:

The primary synthesis involves cycloaddition reactions. For example, reacting 1,3-dithiole-2,4,5-trithione with ethylene gas in benzene under controlled conditions yields the target compound . Alternative protocols use multi-step sequences: lithiation with lithium diisopropylamide (LDA), chalcogen addition (S/Se), and alkylation with 1,2-dibromoethane, though this method faces challenges with polymeric byproducts . Efficiency comparisons show cycloaddition provides higher yields (~70–80%) versus multi-step routes (20–30%), but the latter allows functional group diversification for derivatives.

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- X-ray crystallography : Resolves bond angles (e.g., C–S bonds at ~1.75 Å) and ring conformations (planar dithiole moieties) .

- FT-IR/Raman : Identifies thiocarbonyl (C=S) stretches near 1050–1150 cm⁻¹ and S–S vibrations at 450–550 cm⁻¹ .

- NMR : NMR shows thiocarbonyl carbons at δ 190–210 ppm, while NMR resolves ethylene protons as singlets (δ 3.5–4.0 ppm) .

Advanced: How can low yields in coupling reactions (e.g., with phosphites) be mitigated?

Methodological Answer:

Low yields in reactions with trialkyl phosphites (e.g., 6% with triphenylphosphine ) arise from competing side reactions. Strategies include:

- Catalytic optimization : Use Pd(0) catalysts to enhance coupling efficiency.

- Solvent control : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

- Temperature modulation : Lower temperatures (−78°C) suppress oligomerization during alkylation steps .

Advanced: What computational approaches predict adsorption behavior of metal-dmit complexes on TiO₂ surfaces?

Methodological Answer:

Density Functional Theory (DFT) studies with hybrid functionals (e.g., B3LYP) and van der Waals corrections model adsorption geometry and electronic coupling. Key parameters include:

- Charge transfer : Calculated via Mulliken population analysis (e.g., 0.3–0.5 e⁻ transfer from dmit to TiO₂) .

- Band alignment : Projected density of states (PDOS) reveals hybridization between S 3p orbitals and Ti 3d bands .

Advanced: How does this compound enable spin crossover (SCO) in Fe(II) complexes?

Methodological Answer:

As a π-donor ligand, it stabilizes Fe(II) in octahedral geometries, enabling SCO via ligand-field tuning. For example, [Fe(qsal)₂][Ni(dmit)₂] exhibits abrupt SCO at 150 K, characterized by:

- Magnetic susceptibility : Sharp χ vs. T transitions confirm cooperative effects.

- Mössbauer spectroscopy : Quadrupole splitting changes (ΔEQ ~ 2–3 mm/s) reflect high-spin (HS) to low-spin (LS) transitions .

Data Contradiction: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario : IR suggests a thiocarbonyl group, but XRD shows bond elongation (indicative of charge transfer).

- Resolution : Cross-validate with XPS (S 2p binding energy shifts confirm oxidation state changes) and cyclic voltammetry (redox potentials align with ligand non-innocence) .

- Purity checks : Use HPLC (C18 column, acetonitrile/water eluent) to rule out impurities causing spectral anomalies .

Advanced: What strategies prevent polymeric byproducts in alkylation reactions?

Methodological Answer:

- Dilution principle : High dilution (<0.1 M) reduces intermolecular coupling .

- Bulky counterions : Tetrabutylammonium bromide (TBAB) stabilizes reactive intermediates, favoring monomeric products.

- Low-temperature quenching : Rapid cooling (−40°C) after alkylation arrests oligomerization pathways .

Basic: What safety protocols are essential during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.